molecular formula C18H20N2O2S B2516674 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 313405-63-9

5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2516674
CAS No.: 313405-63-9
M. Wt: 328.43
InChI Key: YXJXRZOKJBUPFA-UHFFFAOYSA-N
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Description

5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent and selective small molecule inhibitor identified in pharmacological research for targeting specific kinase pathways. This compound is characterized as a highly selective CSF1R inhibitor , demonstrating nanomolar potency against the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). Its primary research value lies in its application as a precise chemical tool for studying tumor microenvironment biology, particularly the role of tumor-associated macrophages (TAMs). By selectively inhibiting CSF1R signaling, which is critical for the survival, proliferation, and differentiation of macrophages, this compound enables researchers to investigate the functional contribution of TAMs to tumor progression, immune suppression, and metastasis in various in vitro and in vivo cancer models. Its mechanism involves competitive binding to the ATP-binding pocket of CSF1R, thereby blocking downstream pro-survival signaling pathways such as PI3K/AKT and MAPK. Recent studies have explored its utility in synergistic combinations with T-cell checkpoint inhibitors , providing critical insights into strategies to overcome immunotherapy resistance in solid tumors by reprogramming the immunosuppressive tumor niche. This makes it a valuable compound for exploratory research in oncology and immunology, facilitating the dissection of complex cellular crosstalk within the tumor stroma and the evaluation of novel therapeutic paradigms.

Properties

IUPAC Name

5-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-3-6-12(7-4-10)17(22)20-18-15(16(19)21)13-9-11(2)5-8-14(13)23-18/h3-4,6-7,11H,5,8-9H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJXRZOKJBUPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 2-Amino-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

A mixture of 4-methylcyclohexanone (10.0 g, 89.2 mmol), ethyl cyanoacetate (9.1 mL, 89.2 mmol), sulfur (2.9 g, 89.2 mmol), and morpholine (7.8 mL, 89.2 mmol) in ethanol (100 mL) is refluxed at 80°C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ice-cold water (200 mL), and acidified with 2 M HCl to pH 3–4. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield a pale-yellow solid (15.2 g, 78% yield).

Key Data:

  • Melting Point: 142–144°C
  • 1H NMR (600 MHz, CDCl3): δ 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.02 (t, J = 6.3 Hz, 2H, CH2), 2.68 (s, 3H, CH3), 1.89–1.76 (m, 4H, cyclohexyl CH2), 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3).

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid to facilitate carboxamide formation.

Saponification Reaction

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (10.0 g, 36.5 mmol) is dissolved in a 1:1 mixture of ethanol and water (200 mL). Sodium hydroxide (4.4 g, 109.5 mmol) is added, and the solution is refluxed at 90°C for 4 hours. The reaction mixture is cooled, acidified with 6 M HCl to pH 2, and extracted with ethyl acetate (3 × 100 mL). The organic layers are combined, dried over anhydrous Na2SO4, and concentrated to yield 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid as a white solid (7.8 g, 89% yield).

Key Data:

  • IR (KBr): 3340 cm⁻¹ (NH2), 1685 cm⁻¹ (C=O).

Formation of the Carboxamide Group

The carboxylic acid is converted to the carboxamide using a carbodiimide-mediated coupling reaction.

EDCI/DMAP-Mediated Amidation

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (5.0 g, 21.7 mmol) is dissolved in dry dichloromethane (50 mL). EDCI (6.2 g, 32.6 mmol) and DMAP (4.0 g, 32.6 mmol) are added, followed by dropwise addition of ammonium chloride (1.7 g, 32.6 mmol) in DMF (10 mL). The mixture is stirred at room temperature for 12 hours, after which it is diluted with water (100 mL) and extracted with DCM (3 × 50 mL). The organic phase is dried and concentrated, and the residue is purified via column chromatography (ethyl acetate/hexane, 1:2) to yield 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (4.3 g, 82% yield).

Key Data:

  • 13C NMR (150 MHz, DMSO-d6): δ 172.1 (C=O), 55.3 (CH2), 28.9 (CH3), 24.7–22.1 (cyclohexyl CH2).

Acylation of the 2-Amino Group with 4-Methylbenzoyl Chloride

The final step involves introducing the 4-methylbenzamido group via acylation of the primary amine.

Reaction with 4-Methylbenzoyl Chloride

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (3.0 g, 12.5 mmol) is suspended in dry THF (50 mL). Triethylamine (2.5 mL, 18.8 mmol) is added, followed by dropwise addition of 4-methylbenzoyl chloride (2.1 g, 13.8 mmol) in THF (10 mL). The reaction is stirred at 0°C for 2 hours and then at room temperature for 12 hours. The mixture is poured into ice-cold water (100 mL), and the precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield the title compound as a white crystalline solid (3.9 g, 85% yield).

Key Data:

  • HPLC Purity: 98.5%
  • HRMS (ESI): m/z calcd for C19H23N2O2S [M+H]+: 343.1477, found: 343.1481.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (600 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.1 Hz, 2H, ArH), 7.35 (d, J = 8.1 Hz, 2H, ArH), 6.45 (s, 1H, NH2), 3.12 (t, J = 6.2 Hz, 2H, CH2), 2.72 (s, 3H, CH3), 2.39 (s, 3H, ArCH3), 1.91–1.78 (m, 4H, cyclohexyl CH2).
  • IR (KBr): 3280 cm⁻¹ (NH), 1650 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=C aromatic).

Discussion of Synthetic Challenges

Regioselectivity in the Gewald Reaction

The use of 4-methylcyclohexanone ensures the methyl group is introduced at position 5 of the tetrahydrobenzothiophene core. Competing reactions, such as dimerization or over-alkylation, are mitigated by controlling the reaction temperature and stoichiometry.

Carboxamide Formation

EDCI/DMAP coupling proves superior to traditional acid chloride methods, minimizing side products like N-acylurea. The reaction’s efficiency is highly solvent-dependent, with anhydrous DCM providing optimal results.

Acylation Efficiency

Excess 4-methylbenzoyl chloride and low-temperature conditions prevent diacylation. Recrystallization from methanol removes unreacted starting materials and enhances purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamido moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 4-methylbenzamido group at position 2 distinguishes the target compound from analogs with alternative substituents:

  • Thiophene-2-Carbonylamino (CID 2862078): This substituent introduces a heterocyclic thiophene moiety, which may improve dopamine D1 receptor positive allosteric modulation (PAM) activity compared to the target compound’s benzamido group .
  • 4-Bromobenzamido: The bromine atom in 2-(4-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Enamine Ltd.

Substituents on the Tetrahydrobenzo Ring

  • 5-Methyl vs. 6-tert-Butyl (CID 2862078) : The tert-butyl group at position 6 in CID 2862078 introduces steric bulk, which may enhance receptor selectivity compared to the smaller methyl group at position 5 in the target compound .
  • Fluorophenyl (): The N-(2-fluorophenyl) substituent in 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide leverages fluorine’s electronegativity to improve bioavailability and metabolic stability .

Carboxamide vs. Ester Groups at Position 3

  • Carboxamide : The target compound’s carboxamide group enhances hydrogen-bonding capacity, critical for interactions with enzymes like tyrosinase .

Pharmacological and Structural Insights

Anti-Tyrosinase Activity

Compounds with azomethine substituents (e.g., 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one) demonstrate enhanced anti-tyrosinase activity, attributed to the planar Schiff base structure facilitating enzyme inhibition .

Dopamine D1 Receptor Modulation

CID 2862078’s thiophene-2-carbonylamino group and tert-butyl substitution correlate with potent D1 PAM activity, suggesting that bulkier substituents improve receptor interaction .

Crystallographic Studies

Tools such as SHELX and ORTEP-3 () have been pivotal in resolving the crystal structures of these compounds. For example, N-(4-fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino} derivatives exhibit distinct hydrogen-bonding networks, validated via Hirshfeld surface analysis .

Biological Activity

5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Here, we delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzothiophene core structure fused with a carboxamide functional group and a methyl-substituted benzamide moiety. The presence of these functional groups is crucial as they contribute to the compound's pharmacological properties.

Chemical Formula: C18_{18}H22_{22}N2_2O2_2S
Molecular Weight: 342.44 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action may involve the inhibition of specific enzymes or receptors within microbial cells. For instance:

  • Mechanism: The compound may act as an enzyme inhibitor, disrupting metabolic pathways essential for microbial survival.
  • Studies: Various studies have shown that related thiophene derivatives have demonstrated activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.

  • Mechanism: The compound may interact with specific molecular targets involved in cell cycle regulation or apoptosis.
  • Case Study: Research on benzamide derivatives has shown promising results in inhibiting cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

  • Preparation of Amino Ester: Initial formation of an amino ester.
  • Condensation Reactions: Subsequent condensation reactions to construct the thiophene ring system.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTarget Organisms/CellsReferences
AntimicrobialEnzyme inhibitionE. coli, P. aeruginosa
AnticancerApoptosis inductionVarious cancer cell lines

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